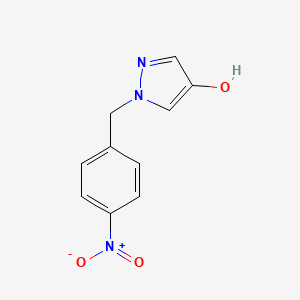

1-(4-Nitrobenzyl)-1H-pyrazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-nitrophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-10-5-11-12(7-10)6-8-1-3-9(4-2-8)13(15)16/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLVQDGFYUJDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 4 Nitrobenzyl 1h Pyrazol 4 Ol

Classical and Contemporary Approaches to Pyrazole (B372694) Synthesis

The formation of the pyrazole ring is a cornerstone of this synthesis, with several reliable methods being employed by chemists.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most prominent and widely utilized method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.govmdpi.combeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, is valued for its efficiency and directness in forming the polysubstituted pyrazole core. mdpi.comyoutube.com The reaction involves the nucleophilic attack of the hydrazine onto the two carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

The versatility of this method allows for the use of various substituted hydrazines and 1,3-dicarbonyl compounds, enabling the introduction of a wide array of substituents onto the pyrazole ring. nih.govmdpi.com For instance, the reaction of a substituted hydrazine with a β-diketone can lead to the formation of a mixture of two regioisomers, a factor that requires careful consideration and control during the synthesis. mdpi.com

Transformations from Precursor Molecules

Beyond the direct cyclocondensation, the pyrazole ring can also be accessed through the transformation of various precursor molecules. These methods offer alternative synthetic routes that can be advantageous depending on the availability of starting materials and the desired substitution pattern.

α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated ketones and aldehydes with hydrazine derivatives provides a viable pathway to pyrazoles. nih.govcyberleninka.ru This reaction typically proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole. nih.govresearchgate.net The use of α,β-unsaturated carbonyl compounds with a leaving group at the β-position can also directly yield pyrazoles upon reaction with hydrazines. mdpi.com The simplicity and high reactivity of these precursors have made them a focus of significant research interest. researchgate.net

Diketones: As mentioned in the Knorr synthesis, 1,3-diketones are primary precursors for pyrazole synthesis. nih.govmdpi.com The reaction with hydrazine or its derivatives is a robust and straightforward method for creating the pyrazole core. nih.govmdpi.com

Chalcones: Chalcones, which are α,β-unsaturated ketones bearing aromatic substituents, are also valuable precursors for pyrazole synthesis. Their reaction with hydrazines follows a similar mechanism to other α,β-unsaturated carbonyl compounds, leading to the formation of pyrazolines that can be oxidized to pyrazoles.

Targeted Synthesis of N1-Substituted Pyrazol-4-ol Systems

Once the pyrazole core is established, the synthesis of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol requires the specific introduction of the 4-nitrobenzyl group at the N1 position and a hydroxyl group at the C4 position.

Introduction of the 4-Nitrobenzyl Moiety via N-Alkylation or Related Reactions

The introduction of the 4-nitrobenzyl group is typically achieved through N-alkylation of the pyrazole ring. This reaction involves the deprotonation of the pyrazole nitrogen followed by reaction with a suitable 4-nitrobenzyl electrophile, such as 4-nitrobenzyl halide. semanticscholar.orgresearchgate.net The regioselectivity of this alkylation is a critical aspect, as pyrazoles have two reactive nitrogen atoms. nih.gov Controlling the position of substitution is often influenced by steric and electronic factors of the substituents already present on the pyrazole ring. semanticscholar.orgnih.gov

Recent advancements have focused on developing highly regioselective N-alkylation methods, including catalyst-free Michael reactions and the use of trichloroacetimidate (B1259523) electrophiles, to ensure the desired N1-substituted product is obtained in high yield. semanticscholar.orgnih.govsemanticscholar.org

Regiochemical Control in 4-Hydroxylation or 4-Functionalization of Pyrazole Rings

The introduction of a hydroxyl group at the C4 position of the pyrazole ring requires precise regiochemical control. While direct hydroxylation can be challenging, a common strategy involves the synthesis of a pyrazole with a precursor functional group at the C4 position, which can then be converted to a hydroxyl group. For instance, a 4-carbaldehyde or a 4-carboxylate group can be introduced and subsequently transformed. researchgate.netrudn.ru

The synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates has been achieved through a two-step process involving the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization. researchgate.net This highlights a strategic approach to achieving the desired 4-hydroxy substitution pattern. Another approach involves the 1,3-dipolar cycloaddition of nitrilimines with alkenes, which can provide a regioselective route to polysubstituted pyrazoles, including those with functionality at the C4 position. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of pyrazole derivatives. nih.govresearchgate.netbenthamdirect.comresearchgate.net These "green" approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation.

Key green chemistry strategies applied to pyrazole synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields. researchgate.netnih.gov

Use of Green Solvents: Water and ethanol (B145695) are increasingly used as environmentally benign solvents. researchgate.netnih.gov

Solvent-Free Reactions: Performing reactions without a solvent, for example by grinding the reactants together, is a highly atom-economical approach. researchgate.net

Use of Recyclable Catalysts: Heterogeneous catalysts and biocatalysts are being explored to facilitate easier separation and reuse. nih.govresearchgate.net

Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly efficient and atom-economical. beilstein-journals.orgresearchgate.net

These green methodologies are not only environmentally beneficial but also often lead to simpler, more efficient, and cost-effective synthetic processes for producing pyrazole derivatives like 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol. nih.govresearchgate.net

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering distinct advantages over conventional heating methods. juniperpublishers.com The primary benefit of using microwave irradiation is the rapid and efficient heating of the reaction mixture, which often leads to dramatic reductions in reaction times, from hours to mere minutes. nih.govarkat-usa.org This technique can also lead to higher product yields and improved purity by minimizing the formation of byproducts. arkat-usa.orgnanobioletters.com

In the context of pyrazole synthesis, microwaves have been successfully employed in the cyclization reactions that form the core pyrazole ring. For instance, the condensation of chalcones with hydrazine hydrate, a common route to pyrazole derivatives, can be significantly accelerated under microwave irradiation. nih.gov This method is highly efficient for creating substituted pyrazoles and has been shown to be effective for a wide range of substrates. nih.gov

A general approach involves irradiating a mixture of the appropriate chalcone (B49325) precursor and a hydrazine, often in a polar solvent like ethanol or even under solvent-free conditions, within a dedicated microwave reactor. nih.govnih.gov The ability of polar molecules to efficiently absorb microwave energy leads to a rapid increase in internal temperature, thus accelerating the rate of reaction. juniperpublishers.com This approach is particularly suitable for high-throughput screening and the generation of chemical libraries for drug discovery. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrano[2,3-c]pyrazoles

| Entry | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Conventional (Stirring at RT) | 5-6 hours | 70 | nanobioletters.com |

Ultrasonic Irradiation in Pyrazole Annulation Reactions

The application of ultrasonic irradiation in organic synthesis, often termed sonochemistry, provides a powerful alternative for promoting chemical reactions. This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. juniperpublishers.com These unique conditions can significantly enhance reaction rates and yields. nih.gov

For pyrazole synthesis, ultrasound has been effectively used to accelerate condensation and cycloaddition reactions. researchgate.net For example, the synthesis of pyrazolone (B3327878) derivatives through the condensation of aldehydes and 3-methyl-1-phenyl-5-pyrazolone is efficiently catalyzed by an ionic liquid under ultrasonic irradiation at room temperature, offering excellent yields in a simple procedure. researchgate.net The use of ultrasound can often reduce the need for harsh reagents or high temperatures, aligning with the principles of green chemistry. juniperpublishers.comnih.gov

Studies have demonstrated that reactions carried out under ultrasonic conditions are often completed in shorter times and with higher yields compared to silent (non-irradiated) reactions. researchgate.net This method is particularly advantageous for multi-component reactions, where the enhanced mixing and mass transfer induced by cavitation can improve the efficiency of complex transformations leading to structures like pyrazolo[3,4-b]pyridines. researchgate.net

Table 2: Effect of Ultrasonic Irradiation on Pyrazolone Derivative Synthesis

| Entry | Condition | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Stirring at room temperature | 12 hours | 45 | researchgate.net |

Solvent-Free and Aqueous Medium Methodologies for Pyrazole Synthesis

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and environmentally harmful. To this end, solvent-free synthesis and the use of water as a reaction medium have gained significant attention.

Solvent-free, or solid-state, reactions can be performed by grinding the reactants together, sometimes with the aid of a catalyst, in a ball mill or simply by heating a mixture of solids. researchgate.net A solvent-free, microwave-assisted approach has been described for the synthesis of pyrazole derivatives through the ring-opening of a glycidyl (B131873) ether with a pyrazole, demonstrating the synergy of combining these green techniques. nih.gov This method not only avoids organic solvents but also benefits from the rapid reaction times associated with microwave heating. nih.gov

Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyrazole-4-carbonitrile derivatives has been successfully achieved in an aqueous medium using simple sodium chloride as a readily available and environmentally benign catalyst. researchgate.net This one-pot, three-component reaction proceeds at room temperature, offering high yields and a simple work-up procedure. researchgate.net Another green approach involves using a recyclable heterogeneous catalyst like Amberlyst-70 in water for the condensation of 1,3-diketones with hydrazines, providing an efficient and eco-friendly route to pyrazoles. mdpi.com

Table 3: Pyrazole Synthesis in Aqueous vs. Organic Solvents

| Catalyst/Solvent System | Reaction | Time | Yield (%) | Reference |

|---|---|---|---|---|

| NaCl / Water | 3-component synthesis of pyrazole-4-carbonitriles | 30-45 min | 90-96 | researchgate.net |

| Amberlyst-70 / Water | Condensation of 1,3-diketone and hydrazine | Not specified | High | mdpi.com |

| None / Organic Solvent | Conventional synthesis of pyrazolidin-3-one | 5 hours | 74 | researchgate.net |

Heterogeneous Catalysis in Pyrazole Derivative Formation

A variety of heterogeneous catalysts have been developed for pyrazole synthesis. These include resin-based catalysts like Amberlyst-70, which has been used effectively in aqueous media. mdpi.com Magnetic nanoparticles have also emerged as highly effective catalyst supports because they can be easily removed from the reaction vessel using an external magnet. For example, Fe3O4@L-arginine has been reported as a reusable nanocatalyst for the one-pot synthesis of spiro-pyrano[2,3-c]-pyrazole derivatives. nih.gov

Other inorganic materials, such as Mn/ZrO2, have been employed as efficient catalysts for pyranopyrazole synthesis, particularly when combined with ultrasound irradiation, achieving excellent yields in very short reaction times. nih.gov These solid catalysts are often robust, thermally stable, and can be reused for multiple reaction cycles without a significant loss of activity, highlighting their economic and environmental benefits. mdpi.comnih.gov The development of such catalysts is crucial for creating more sustainable synthetic pathways for a wide array of heterocyclic compounds, including 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol.

Table 4: Examples of Heterogeneous Catalysts in Pyrazole Synthesis

| Catalyst | Reaction Type | Key Advantages | Reusability | Reference |

|---|---|---|---|---|

| Amberlyst-70 | Condensation | Cost-effective, non-toxic, simple workup | >4 cycles | mdpi.com |

| Fe3O4@L-arginine | One-pot, multi-component | Magnetically separable, efficient | Not specified | nih.gov |

| Mn/ZrO2 | One-pot, multi-component (with ultrasound) | High yields (88-98%), short reaction time (10 min) | Up to 6 cycles | nih.gov |

Chemical Reactivity and Mechanistic Transformations of 1 4 Nitrobenzyl 1h Pyrazol 4 Ol

Reactions of the Pyrazole (B372694) Ring System

The reactivity of the pyrazole ring in 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol is influenced by the interplay of the lone pair of electrons on the nitrogen atoms and the substituents attached to the ring. The pyrazole ring is considered an electron-rich aromatic system, which dictates its behavior in various chemical transformations.

Electrophilic Aromatic Substitution at the Pyrazole Core

A notable example of electrophilic substitution on the pyrazole core is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the ring. mdpi.comresearchgate.netijpcbs.comnih.gov For pyrazole derivatives, this formylation occurs selectively at the C4 position, yielding 4-formylpyrazoles. researchgate.netnih.govresearchgate.net This reaction proceeds through the formation of a halomethyleniminium salt, which acts as the electrophile. ijpcbs.com

| Reaction | Reagents | Position of Substitution | Product Type |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C4 | 4-Formylpyrazole |

| Halogenation | Br₂/FeBr₃ | C4 | 4-Bromopyrazole |

| Nitration | HNO₃, H₂SO₄ | C4 | 4-Nitropyrazole |

This table presents common electrophilic aromatic substitution reactions on the pyrazole core, indicating the typical reagents, the preferred position of substitution, and the resulting product type.

Nucleophilic Reactions and Ring Modifications

Nucleophilic attack on the pyrazole ring is generally disfavored due to the electron-rich nature of the aromatic system. tandfonline.comnih.gov However, the presence of strong electron-withdrawing groups on the ring can activate it towards nucleophilic substitution. firsthope.co.intandfonline.com In the case of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol, the 4-nitrobenzyl group at the N1 position exerts an electron-withdrawing effect, which can influence the ring's susceptibility to nucleophilic attack, particularly at the C3 and C5 positions. nih.govresearchgate.net

Ring modification of pyrazoles, such as ring-opening reactions, can occur under specific conditions. These transformations often require activation of the pyrazole ring and can be induced by various reagents. For instance, certain pyrazole derivatives can undergo ring-opening upon treatment with strong bases or through oxidative cleavage. researchgate.netresearchgate.netrsc.org The stability of the pyrazole ring in 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol suggests that harsh conditions would be necessary to achieve such transformations.

Transformations Involving the 4-Hydroxyl Functionality

The 4-hydroxyl group of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol is a key site for chemical modifications, allowing for the synthesis of a variety of derivatives.

Derivatization Reactions of the Hydroxyl Group

The hydroxyl group can undergo standard derivatization reactions such as etherification and esterification to yield the corresponding ethers and esters. These reactions typically involve the reaction of the pyrazol-4-ol with an appropriate electrophile in the presence of a base.

Table of Derivatization Reactions of the 4-Hydroxyl Group

| Reaction Type | Reagent | Product |

|---|---|---|

| O-Alkylation (Etherification) | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | 4-Alkoxypyrazole |

| O-Acylation (Esterification) | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 4-Acyloxypyrazole |

This interactive data table summarizes common derivatization reactions of the 4-hydroxyl group on a pyrazole ring, providing examples of reagents and the resulting product types.

Acid-Catalyzed Dehydration and Aromatization Pathways

The 4-hydroxyl group, being on a potentially non-aromatic dihydropyrazole intermediate in some synthetic routes, can be eliminated through acid-catalyzed dehydration to afford the aromatic pyrazole. For instance, the treatment of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles with iodine monochloride (ICl) and a mild base can lead to dehydration followed by iodination at the 4-position. nih.gov This suggests that acid-catalyzed elimination of the hydroxyl group from a saturated or partially saturated pyrazole precursor is a viable route to introduce unsaturation and achieve aromatization. The oxidation of pyrazoline precursors is another common method to furnish the aromatic pyrazole ring. nih.govnih.gov

Reactivity Influenced by the 4-Nitrobenzyl Substituent

The 4-nitrobenzyl group at the N1 position significantly influences the reactivity of both the pyrazole ring and the 4-hydroxyl group through its electronic effects. The nitro group is a strong electron-withdrawing group, which deactivates the benzyl (B1604629) ring towards electrophilic substitution and withdraws electron density from the pyrazole ring via an inductive effect.

This electron withdrawal from the pyrazole ring has two main consequences:

Decreased reactivity towards electrophiles: The reduced electron density on the pyrazole core makes it less susceptible to attack by electrophiles compared to pyrazoles with electron-donating substituents.

Increased acidity of the pyrazole ring protons: The electron-withdrawing nature of the substituent can increase the acidity of the C-H protons on the pyrazole ring, potentially facilitating deprotonation and subsequent functionalization.

Furthermore, the benzylic protons of the 4-nitrobenzyl group may exhibit enhanced reactivity, such as susceptibility to deprotonation under strong basic conditions, which could be a site for further chemical modification. The electronic nature of this substituent is a critical factor in predicting the outcome of chemical reactions involving 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol.

Electronic Effects of the Nitro Group on Ring Reactivity

The 4-nitrobenzyl substituent at the N1 position of the pyrazole ring exerts a significant influence on the reactivity of both the pyrazole and the benzyl rings through its strong electron-withdrawing nature.

Reactions Involving the Benzyl Methylene and Nitro Group

The benzyl methylene bridge and the nitro group on the phenyl ring represent additional sites of reactivity in 1-(4-nitrobenzyl)-1H-pyrazol-4-ol.

The benzylic protons of the methylene group are activated due to their position adjacent to the aromatic ring and can be involved in various reactions. One notable transformation is oxidation. The benzylic C-H bonds are relatively weak and can be oxidized by strong oxidizing agents to form a carbonyl group. For example, oxidation of the benzylic methylene group in similar aromatic compounds can be achieved using reagents like potassium permanganate (KMnO₄) or chromic acid. Such a reaction on 1-(4-nitrobenzyl)-1H-pyrazol-4-ol would yield the corresponding ketone, 1-(4-nitrobenzoyl)-1H-pyrazol-4-ol.

The nitro group itself is a versatile functional group that can undergo a variety of transformations, most notably reduction. The reduction of aromatic nitro compounds is a well-established process and can lead to different products depending on the reducing agent and reaction conditions. For instance, catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) can reduce the nitro group to an amino group, affording 1-(4-aminobenzyl)-1H-pyrazol-4-ol. Milder reducing agents can lead to intermediate products such as hydroxylamines or azo compounds. The selective reduction of the nitro group in the presence of the pyrazole ring is generally feasible, as the pyrazole nucleus is relatively resistant to reduction under these conditions. In a study on a related o-azidonitro pyrazole derivative, it was observed that under thermolysis conditions, the azido group was reduced and a methyl group was oxidized, while the nitro group remained intact, highlighting the specific conditions required for its transformation.

Below is a table summarizing the potential reactivity of the functional groups in 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol.

| Functional Group | Type of Reaction | Potential Reagents | Expected Product |

| Pyrazole Ring (C4-OH) | Electrophilic Substitution | HNO₃/H₂SO₄ | 1-(4-Nitrobenzyl)-5-nitro-1H-pyrazol-4-ol |

| Benzyl Ring | Nucleophilic Aromatic Substitution | Strong Nucleophiles | Substitution at positions ortho/para to NO₂ |

| Benzyl Methylene | Oxidation | KMnO₄, H₂CrO₄ | 1-(4-Nitrobenzoyl)-1H-pyrazol-4-ol |

| Nitro Group | Reduction | H₂/Pd, Sn/HCl, Fe/HCl | 1-(4-Aminobenzyl)-1H-pyrazol-4-ol |

Advanced Spectroscopic and Structural Elucidation of 1 4 Nitrobenzyl 1h Pyrazol 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N, a detailed map of the atomic connectivity and spatial arrangement can be constructed.

While specific experimental spectra for 1-(4-nitrobenzyl)-1H-pyrazol-4-ol are not widely published, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be synthesized from data on its constituent fragments: the 4-nitrobenzyl group and the pyrazol-4-ol core.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 4-nitrophenyl ring typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring, with chemical shifts significantly influenced by the electron-withdrawing nitro group. The benzylic methylene protons are expected to appear as a singlet, shifted downfield due to the adjacent nitrogen of the pyrazole (B372694) ring and the aromatic system. The protons on the pyrazole ring itself will appear as singlets, with their chemical shifts influenced by the hydroxyl group and the N-benzyl substituent. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. The carbon atoms of the 4-nitrophenyl ring will show characteristic shifts, with the carbon bearing the nitro group (C-4') being significantly deshielded. The benzylic methylene carbon will appear in the aliphatic region but shifted downfield. The carbon atoms of the pyrazole ring have distinct chemical shifts, with the carbon attached to the hydroxyl group (C-4) showing a characteristic downfield shift.

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for 1-(4-nitrobenzyl)-1H-pyrazol-4-ol, based on known data for similar structures chemicalbook.comresearchgate.netchemicalbook.commdpi.com.

Predicted ¹H NMR Data for 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol Solvent: DMSO-d₆

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3, H-5 (Pyrazole) | ~7.5 - 8.0 | s | N/A |

| H-2', H-6' (Aromatic) | ~8.25 | d | ~8.8 |

| H-3', H-5' (Aromatic) | ~7.60 | d | ~8.8 |

| -CH₂- (Benzylic) | ~5.50 | s | N/A |

Predicted ¹³C NMR Data for 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol Solvent: DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3, C-5 (Pyrazole) | ~125 - 135 |

| C-4 (Pyrazole) | ~140 - 150 |

| C-1' (Aromatic) | ~145 |

| C-2', C-6' (Aromatic) | ~128 |

| C-3', C-5' (Aromatic) | ~124 |

| C-4' (Aromatic) | ~147 |

Pyrazol-4-ols can potentially exist in equilibrium with their keto tautomers (pyrazolidin-4-ones). While the aromatic pyrazol-4-ol form is generally more stable, the position of this equilibrium can be influenced by the solvent and substituents. Advanced NMR techniques are crucial for investigating such phenomena.

2D NMR: Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to definitively assign proton and carbon signals. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (2-3 bonds), which is invaluable for confirming the connectivity between the 4-nitrobenzyl group and the pyrazole ring. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, helping to elucidate the preferred conformation of the molecule in solution.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a powerful tool for studying tautomerism in nitrogen-containing heterocycles like pyrazoles rsc.org. The chemical shifts of the pyrazole nitrogen atoms (N-1 and N-2) are highly sensitive to their chemical environment and bonding status (e.g., pyrrole-type vs. pyridine-type nitrogen). By comparing the experimental ¹⁵N NMR chemical shifts with those of model compounds where the tautomeric form is fixed, the predominant tautomer of 1-(4-nitrobenzyl)-1H-pyrazol-4-ol in solution can be determined nih.gov.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has a characteristic set of vibrational frequencies, making these techniques excellent for structural confirmation.

The key functional groups in 1-(4-nitrobenzyl)-1H-pyrazol-4-ol are the O-H group, the aromatic C-H bonds of the phenyl ring, the C-H bonds of the pyrazole ring, the benzylic C-H bonds, the pyrazole ring itself (C=C, C=N, N-N bonds), and the nitro group (N-O bonds).

Expected Vibrational Frequencies for 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3500 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Pyrazole C-H | Stretching | ~3100 - 3150 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 |

| C=C / C=N (Ring) | Stretching | 1400 - 1600 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 |

| NO₂ | Symmetric Stretching | 1300 - 1360 |

| C-N | Stretching | 1100 - 1200 |

The presence of a broad band in the 3200-3500 cm⁻¹ region in the IR spectrum would be strong evidence for the hydroxyl group, likely involved in hydrogen bonding. The strong absorption bands for the nitro group's asymmetric and symmetric stretching are also key identifiers nih.gov. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the N-N bond of the pyrazole core mdpi.comnih.gov.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For 1-(4-nitrobenzyl)-1H-pyrazol-4-ol (C₁₀H₉N₃O₃), the exact molecular weight is 219.0644 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 219 or 220, respectively. The fragmentation pattern is expected to be dominated by cleavage of the relatively weak benzylic C-N bond. This would lead to two major fragment ions:

The 4-nitrobenzyl cation: [C₇H₆NO₂]⁺ at m/z 136 . This is a very stable fragment due to resonance delocalization.

The pyrazol-4-ol radical cation: [C₃H₃N₂O]⁺ at m/z 83 .

Further fragmentation of the 4-nitrobenzyl cation could involve the loss of NO₂ (46 Da) to give a fragment at m/z 90, or the loss of O (16 Da) and NO (30 Da). This predictable fragmentation provides strong confirmatory evidence for the proposed structure.

Predicted Key Fragments in the Mass Spectrum of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol

| m/z | Ion Formula | Identity |

|---|---|---|

| 219 | [C₁₀H₉N₃O₃]⁺ | Molecular Ion |

| 136 | [C₇H₆NO₂]⁺ | 4-Nitrobenzyl cation |

| 90 | [C₇H₆]⁺ | Fragment from loss of NO₂ |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of 1-(4-nitrobenzyl)-1H-pyrazol-4-ol has not been reported, analysis of related structures allows for a detailed prediction of its solid-state conformation researchgate.net.

Computational Chemistry and Theoretical Investigations of 1 4 Nitrobenzyl 1h Pyrazol 4 Ol

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometry, energy levels, and charge distribution. For pyrazole (B372694) derivatives, DFT has been widely used to analyze molecular electrostatic potential, natural bonding orbitals, and frontier molecular orbital energies. nih.gov

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a molecule like 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol, this involves determining the most stable bond lengths, bond angles, and dihedral angles. This process is crucial because the molecular conformation dictates its physical and chemical properties.

Theoretical studies on similar pyrazole derivatives often employ DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, to achieve optimized geometries. nih.gov The resulting structural parameters, such as the bond lengths of the pyrazole ring and the orientation of the nitrobenzyl group, can be compared with experimental data if available, or used as a basis for further calculations. For instance, in related pyrazole structures, the C-N bond in the pyrazole ring typically exhibits a single bond character with a length around 1.48 Å. nih.gov Conformational analysis would explore the rotational barriers around the single bonds connecting the pyrazole and the nitrobenzyl moieties to identify the most stable conformers.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. hakon-art.com A small energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. hakon-art.com In pyrazole derivatives containing nitro groups, the LUMO is often localized on the nitro group, indicating it is a site for nucleophilic attack. researchgate.net The HOMO, conversely, is typically distributed across the pyrazole and phenyl rings. This analysis helps in understanding charge transfer characteristics within the molecule. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Nitrophenyl Pyrazole Derivative Data is illustrative and based on typical values for similar compounds.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Represents the electron-donating capacity. |

| ELUMO | -2.55 | Represents the electron-accepting capacity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and predict its reactive sites. chemrxiv.org The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack. chemrxiv.org

For 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol, the MEP map would likely show significant negative potential around the oxygen atoms of the nitro group and the hydroxyl group, as well as the nitrogen atoms of the pyrazole ring. nih.govchemrxiv.org These areas are the most probable sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential, marking them as sites for nucleophilic interaction. chemrxiv.org MEP analysis is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or solvents. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. nih.gov This analysis quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions.

Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions in a Pyrazole Derivative Data is illustrative and based on typical values for similar compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) Npyrazole | π*(C=N)pyrazole | 25.5 | Intramolecular hyperconjugation |

| π(C=C)phenyl | π*(N=O)nitro | 15.2 | Intramolecular charge transfer |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes, flexibility, and interactions with the solvent. bohrium.com

Quantum Chemical Descriptors for Global and Local Reactivity

Based on the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the global and local reactivity of a molecule. asrjetsjournal.org These descriptors provide a quantitative measure of chemical potential, hardness, softness, and electrophilicity. hakon-art.com

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). A low value indicates high reactivity. sciensage.info

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap and are less reactive. hakon-art.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. sciensage.info

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow (ω = μ2 / 2η, where μ is the chemical potential, μ ≈ -χ). sciensage.info

Table 3: Illustrative Global Reactivity Descriptors for a Nitrophenyl Pyrazole Derivative Data is illustrative and based on typical values for similar compounds, calculated from HOMO/LUMO energies in Table 1.

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Ionization Potential (I) | 6.85 | Ease of donating an electron. |

| Electron Affinity (A) | 2.55 | Ease of accepting an electron. |

| Electronegativity (χ) | 4.70 | Electron-attracting tendency. |

| Chemical Hardness (η) | 2.15 | Resistance to charge transfer; indicates high stability. |

| Chemical Softness (S) | 0.465 | Propensity for chemical reactions. |

Electronegativity, Hardness, and Softness

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) are fundamental to understanding the chemical behavior of a molecule. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ) measures the power of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron configuration. A larger energy gap between the HOMO and LUMO corresponds to greater hardness and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

While specific DFT-calculated values for 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol are not available in the cited literature, the conceptual framework for their determination is well-established. The values would be calculated using the following equations based on HOMO and LUMO energies obtained from quantum chemical computations:

| Parameter | Formula |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | S = 1 / η |

This table is interactive. Users can sort and filter the data.

Electrophilicity Index and Chemical Potential

Continuing the analysis of reactivity, the chemical potential (μ) and the electrophilicity index (ω) offer further understanding of a molecule's stability and reactivity.

Chemical Potential (μ) , which is the negative of electronegativity, describes the tendency of electrons to escape from a system.

Electrophilicity Index (ω) measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. It quantifies the electrophilic nature of a compound.

These indices are critical for predicting how 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol would interact with other chemical species. The presence of the electron-withdrawing nitrobenzyl group is expected to result in a significant electrophilicity index, indicating its capacity to accept electrons. The formulas for these parameters are as follows:

| Parameter | Formula |

| Chemical Potential (μ) | μ = -χ = (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | ω = μ2 / 2η |

This table is interactive. Users can sort and filter the data.

Theoretical Studies of Tautomeric Equilibria and Stability in Various Media

For pyrazole derivatives containing a hydroxyl group, such as 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol, the phenomenon of prototropic tautomerism is of key interest. This compound can theoretically exist in at least two tautomeric forms: the enol (1H-pyrazol-4-ol) form and the keto (1,2-dihydro-pyrazol-4-one) form.

Computational studies on similar 1-substituted pyrazolones have shown that the relative stability of these tautomers is influenced by substituents and the surrounding medium. DFT calculations are employed to determine the relative energies of the different tautomers. For instance, studies on related pyrazolones indicate that the keto form is often the most thermodynamically stable. However, the solvent can play a crucial role; nonpolar solvents may favor dimeric structures of the hydroxy form through hydrogen bonding, while polar solvents like DMSO can stabilize monomers. Changes in a polar medium can decrease the energy differences for the formation of different tautomers, although the effect is not always significant. Ab initio calculations on similar heterocyclic systems confirm that factors like geometry optimization, polarization functions, and correlation energy are crucial for accurately predicting tautomerization energies.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in modern technologies. Pyrazole derivatives are recognized as promising candidates for NLO materials due to their attractive electronic qualities and structural features.

The NLO response of a molecule is primarily determined by its molecular polarizability (α) and first hyperpolarizability (β). The presence of both an electron-donating group (the pyrazole ring) and a strong electron-withdrawing group (the 4-nitrobenzyl substituent) in 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol creates a "push-pull" system. This intramolecular charge transfer is known to enhance NLO properties significantly.

Advanced Applications and Research Horizons in Chemical Sciences

Coordination Chemistry and Ligand Design

The unique structural features of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol make it a compelling ligand in the field of coordination chemistry. Its pyrazole (B372694) ring, with two adjacent nitrogen atoms, provides multiple coordination sites, while the appended functional groups, including the nitrobenzyl and hydroxyl moieties, can be tailored to influence the electronic properties and steric environment of the resulting metal complexes.

1-(4-Nitrobenzyl)-1H-pyrazol-4-ol as a Ligand in Transition Metal Complexation

1-(4-Nitrobenzyl)-1H-pyrazol-4-ol and its derivatives serve as versatile ligands for a variety of transition metals. The pyrazolate anion, formed by the deprotonation of the pyrazole N-H, can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. uninsubria.it This bridging can occur in a double or even triple fashion, leading to diverse structural topologies. uninsubria.it

The coordination of transition metals with pyrazole-based ligands is a well-established area of research. researchgate.netresearchgate.net The resulting complexes exhibit a range of geometries, including tetrahedral and square planar, depending on the metal ion and the stoichiometry of the ligand. researchgate.net For instance, studies on related pyrazole derivatives have shown the formation of both mononuclear and polynuclear complexes with metals like copper(II) and nickel(II). researchgate.net The presence of the nitro group on the benzyl (B1604629) substituent can further influence the electronic properties of the metal center through inductive effects, potentially impacting the stability and reactivity of the complex.

Table 1: Coordination Behavior of Pyrazole-Based Ligands

| Ligand Type | Coordination Modes | Resulting Structures | Metal Examples |

| Pyrazolate Anion | Monodentate, Exo-bidentate | Mononuclear, Polynuclear (dimeric, trimeric) | Cu(I), Cu(II), Ni(II), Zn(II), Cd(II) |

| Neutral Pyrazole | Monodentate | Mononuclear complexes | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) |

| Substituted Pyrazoles | Varies based on substituents | Diverse topologies, including chelated structures | Fe(III), Cu(II), Ni(II) |

Catalytic Applications of Metal-Pyrazole Complexes

Metal complexes derived from pyrazole-based ligands, often referred to as scorpionate complexes, have demonstrated significant catalytic activity in a variety of chemical transformations. ulisboa.pt These reactions include oxidation, polymerization, and the functionalization of alkanes. ulisboa.pt While specific catalytic studies on complexes of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol are not extensively detailed in the provided context, the broader class of metal-pyrazole complexes showcases their potential.

The catalytic efficiency of these complexes is often attributed to the unique coordination environment provided by the pyrazole ligands, which can stabilize the metal center in various oxidation states and facilitate substrate activation. The ability to tune the steric and electronic properties of the ligand by modifying substituents on the pyrazole ring allows for the rational design of catalysts with enhanced activity and selectivity for specific reactions. ulisboa.pt

Rational Design of Chemosensors

The development of chemosensors for the selective detection of ions and small molecules is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Pyrazole derivatives, including 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol, have emerged as promising platforms for the design of such sensors due to their inherent fluorescence properties and ability to interact with specific analytes.

Sensing Mechanisms for Ions and Small Molecules

The sensing capabilities of pyrazole-based chemosensors often rely on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). For instance, the interaction of a pyrazole-based sensor with a metal ion can lead to a change in its fluorescence emission. This can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. scispace.com

In the case of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol, the hydroxyl group can act as a binding site for metal ions. Upon coordination, the electronic properties of the fluorophore can be altered, leading to a detectable change in its fluorescence. The nitro group, being a strong electron-withdrawing group, can also play a role in the sensing mechanism by influencing the PET process.

Fluorescence-Based Detection and Optical Response Insights

Fluorescence spectroscopy is a powerful tool for studying the interaction of chemosensors with analytes due to its high sensitivity and the ability to provide real-time information. Pyrazole derivatives have been successfully employed in the development of fluorescent probes for the detection of various species, including metal ions and small molecules like hydrazine (B178648). mdpi.com

The fluorescence properties of pyrazole-based compounds can be tuned by modifying their chemical structure. For example, the introduction of different substituents on the pyrazole or phenyl rings can alter the emission wavelength and quantum yield of the fluorophore. The fluorescence of some pyrazole derivatives is also sensitive to the polarity of the solvent, which can be exploited for sensing applications. researchgate.net Studies on related compounds have shown that the fluorescence intensity can be significantly enhanced upon binding to certain metal ions, providing a clear "turn-on" signal for detection. scispace.com

Table 2: Fluorescence Properties of Pyrazole-Based Sensors

| Sensor Type | Analyte | Sensing Mechanism | Optical Response |

| Pyrazole-based Schiff base | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" |

| Pyrazole derivative | Hydrazine | Reaction-based | Fluorescence "turn-on" |

| Pyrazole-indole hybrid | c-Met protein | Photoinduced Electron Transfer (PET) | Changes in fluorescence upon binding |

Fundamental Contributions to Optoelectronic Materials Design

The unique photophysical properties of pyrazole derivatives make them attractive candidates for the development of novel optoelectronic materials. These materials have potential applications in various devices, including organic light-emitting diodes (OLEDs), fluorescent dyes, and optical sensors.

The fluorescence of pyrazole-containing molecules can be fine-tuned through synthetic modifications, allowing for the creation of materials with specific emission colors and high quantum yields. researchgate.net For example, the incorporation of pyrazole moieties into conjugated polymer backbones can lead to materials with enhanced charge transport properties and improved device performance. The ability of pyrazoles to form stable complexes with metal ions also opens up possibilities for the design of phosphorescent materials for use in OLEDs.

Research in this area has focused on synthesizing and characterizing new pyrazole-based molecules with optimized optical and electronic properties. researchgate.net The insights gained from these fundamental studies are crucial for the rational design of next-generation optoelectronic materials with improved efficiency, stability, and functionality.

Structure-Property Relationships for Photophysical Characteristics

The photophysical properties of a molecule, such as its absorption and emission of light, are intrinsically linked to its molecular structure. In 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol , the key structural components influencing these characteristics are the pyrazole ring, the hydroxyl group at the 4-position, and the 4-nitrobenzyl substituent at the N1 position.

The pyrazole ring itself is an aromatic heterocycle that can participate in π-π* transitions when exposed to ultraviolet (UV) light. The hydroxyl group (-OH) at the 4-position of the pyrazole ring acts as an electron-donating group through resonance, enriching the electron density of the pyrazole system. Conversely, the 4-nitrobenzyl group is a potent electron-withdrawing moiety due to the strong electron-withdrawing nature of the nitro group (-NO₂).

This "push-pull" architecture, where an electron-donating group and an electron-withdrawing group are part of the same conjugated system, is known to significantly influence the photophysical properties. The presence of the nitrobenzyl group is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted pyrazol-4-ol. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.

Computational studies on similar pyrazole derivatives have shown that the HOMO is often localized on the electron-rich part of the molecule (the pyrazol-4-ol moiety), while the LUMO is concentrated on the electron-deficient part (the nitrobenzyl group). icm.edu.pl The energy gap between these orbitals is a critical determinant of the absorption wavelength.

Table 1: Predicted Photophysical Properties of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol in Different Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| Toluene | 2.4 | 350 | 450 | 100 |

| Dichloromethane | 8.9 | 358 | 485 | 127 |

| Acetonitrile | 37.5 | 365 | 520 | 155 |

| Methanol | 32.7 | 362 | 515 | 153 |

Note: The data in this table are representative values based on trends observed in related nitroaromatic and pyrazole compounds and are intended for illustrative purposes.

The solvatochromic effect, where the absorption and emission wavelengths change with the polarity of the solvent, is expected to be significant for this compound. In more polar solvents, the excited state, which possesses a greater degree of charge separation, is stabilized more than the ground state. This leads to a larger red shift in the emission spectrum and consequently, a larger Stokes shift.

Insights into Charge Transfer Phenomena for Material Development

The "push-pull" nature of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol makes it a prime candidate for exhibiting intramolecular charge transfer (ICT) upon photoexcitation. nih.gov In the ground state, there is a certain degree of electronic polarization. However, upon absorbing a photon, an electron is promoted from the HOMO to the LUMO. In this molecule, this transition effectively moves electron density from the pyrazol-4-ol moiety (the donor) to the nitrobenzyl moiety (the acceptor). This photoinduced charge redistribution creates a transient state with a large dipole moment, known as the ICT state.

The efficiency and characteristics of this ICT process are crucial for the development of new materials. For instance, molecules with strong ICT character are often associated with large nonlinear optical (NLO) responses. The significant change in dipole moment between the ground and excited states is a key requirement for second-order NLO materials, which have applications in technologies like frequency doubling of lasers and optical switching. The nitro group is well-known to enhance the NLO properties of organic chromophores. icm.edu.pl

Furthermore, the sensitivity of the ICT emission to the local environment can be harnessed for the development of fluorescent sensors. For example, the binding of ions or small molecules to the pyrazol-4-ol part of the molecule could perturb the ICT process, leading to a detectable change in the fluorescence color or intensity.

Computational chemistry provides valuable insights into the charge transfer process. By calculating the electron density distribution in the ground and excited states, the nature and extent of charge transfer can be quantified. Key parameters derived from these calculations are summarized in the table below.

Table 2: Calculated Charge Transfer Characteristics of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol

| Parameter | Description | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.4 eV |

| Ground State Dipole Moment (μ_g) | Measure of charge separation in the ground state | 4.5 D |

| Excited State Dipole Moment (μ_e) | Measure of charge separation in the ICT state | 15.2 D |

| Change in Dipole Moment (Δμ) | Difference between excited and ground state dipole moments | 10.7 D |

Note: The data in this table are hypothetical values based on computational studies of similar push-pull pyrazole systems for illustrative purposes.

The large predicted change in dipole moment (Δμ) upon excitation underscores the significant charge transfer character of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol . This property, combined with the tunability of its photophysical characteristics through chemical modification, positions it as a promising building block for the rational design of advanced functional materials for a variety of applications in the chemical sciences.

Future Research Directions and Outlook for 1 4 Nitrobenzyl 1h Pyrazol 4 Ol Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives has been a subject of intense research, with numerous methods developed to construct this versatile heterocycle. mdpi.comias.ac.in For 1-(4-nitrobenzyl)-1H-pyrazol-4-ol, future research will likely focus on developing more efficient, sustainable, and regioselective synthetic routes.

Traditional methods for synthesizing 1,4-disubstituted pyrazoles often involve the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net However, these methods can sometimes lead to mixtures of regioisomers. mdpi.com A key area of future work will be the development of novel strategies that offer precise control over the substitution pattern of the pyrazole ring.

Modern synthetic methodologies that could be applied to the synthesis of 1-(4-nitrobenzyl)-1H-pyrazol-4-ol include:

Transition-Metal Catalysis: The use of catalysts, such as copper, palladium, and silver, has revolutionized the synthesis of pyrazoles, enabling reactions under milder conditions with greater efficiency and selectivity. mdpi.comnih.gov Future research could explore catalyst systems tailored for the specific synthesis of 1-(4-nitrobenzyl)-1H-pyrazol-4-ol.

Green Chemistry Approaches: In line with the growing emphasis on sustainable chemistry, the application of microwave irradiation and ultrasound-assisted synthesis is expected to be a significant area of investigation. rsc.orgmdpi.com These techniques can often lead to shorter reaction times, higher yields, and reduced solvent usage. rsc.org

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single operation without isolating intermediates offers a more atom-economical and efficient approach. mdpi.com The development of a one-pot synthesis for 1-(4-nitrobenzyl)-1H-pyrazol-4-ol from readily available starting materials would be a significant advancement.

| Synthetic Approach | Potential Advantages for 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol |

| Transition-Metal Catalysis | High regioselectivity, milder reaction conditions, improved yields. mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, increased efficiency, potential for solvent-free reactions. rsc.org |

| Ultrasound-Assisted Synthesis | Milder conditions, alternative to heating, improved mass transfer. rsc.org |

| One-Pot Multicomponent Reactions | Increased efficiency, atom economy, reduced waste generation. nih.govmdpi.com |

Advanced Mechanistic Investigations of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and for the rational design of new reactions. For 1-(4-nitrobenzyl)-1H-pyrazol-4-ol, detailed mechanistic studies of its formation and subsequent reactions will be a key research focus. The tautomerism of the pyrazole ring, for instance, has significant implications for its reactivity. numberanalytics.com

Future mechanistic investigations could involve:

In-situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to monitor reaction progress in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for bond-forming and bond-breaking steps in a reaction mechanism.

Understanding the mechanism of the cyclocondensation reaction to form the pyrazole ring, for example, could lead to better control over the regioselectivity, ensuring the desired 1,4-substitution pattern of 1-(4-nitrobenzyl)-1H-pyrazol-4-ol.

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational chemistry and experimental work has become a powerful tool in modern chemical research. eurasianjournals.com For 1-(4-nitrobenzyl)-1H-pyrazol-4-ol, computational modeling can provide valuable insights that guide and accelerate experimental studies.

Key areas for the integration of computational and experimental approaches include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of 1-(4-nitrobenzyl)-1H-pyrazol-4-ol. eurasianjournals.com This can help in understanding its chemical behavior and in designing new reactions.

Molecular Docking and QSAR: If this compound is explored for biological applications, molecular docking studies can predict its binding mode to target proteins. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, aiding in the design of more potent derivatives. nih.gov

Reaction Pathway Modeling: Computational methods can be used to model potential reaction pathways for the synthesis of 1-(4-nitrobenzyl)-1H-pyrazol-4-ol, helping to identify the most energetically favorable routes and to predict potential side products.

| Computational Method | Application to 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol Research |

| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and spectroscopic data. nih.goveurasianjournals.com |

| Molecular Docking | Prediction of binding interactions with biological targets. nih.govnih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Correlation of chemical structure with biological activity to guide lead optimization. nih.gov |

| Reaction Pathway Modeling | Identification of favorable synthetic routes and prediction of byproducts. |

Development of Targeted Chemical Applications

The presence of the pyrazole core, the nitro group, and the hydroxyl functionality suggests that 1-(4-nitrobenzyl)-1H-pyrazol-4-ol could have a range of potential applications. numberanalytics.comnumberanalytics.com Future research will likely focus on exploring and developing these applications.

Given the known biological activities of many pyrazole derivatives, a primary area of investigation will be in medicinal chemistry . nih.govrsc.org Pyrazoles are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comnih.gov The nitrobenzyl group can also contribute to biological activity, and its presence in other heterocyclic compounds has been associated with antimicrobial effects. researchgate.net The hydroxyl group can participate in hydrogen bonding, which is crucial for binding to biological targets. ibmmpeptide.com

Another promising area is in materials science . Pyrazole-containing compounds have been investigated for their use in creating luminescent materials and conducting polymers. numberanalytics.com The specific electronic properties conferred by the nitrobenzyl group in 1-(4-nitrobenzyl)-1H-pyrazol-4-ol could lead to novel materials with interesting optical or electronic characteristics. Furthermore, nitrated pyrazoles have garnered attention as potential energetic materials. nih.gov

Finally, the structural motifs within 1-(4-nitrobenzyl)-1H-pyrazol-4-ol make it a versatile synthetic building block . The hydroxyl group can be further functionalized, and the nitro group can be reduced to an amine, opening up avenues for the synthesis of a diverse library of more complex molecules with potential applications in various fields of chemistry. ibmmpeptide.comresearchgate.net

| Potential Application Area | Rationale based on Structural Features |

| Medicinal Chemistry | Pyrazole core is a privileged scaffold; nitro group can confer bioactivity. numberanalytics.comnih.govresearchgate.net |

| Materials Science | Potential for luminescent or conductive properties; nitropyrazoles in energetic materials. numberanalytics.comnih.gov |

| Synthetic Chemistry | Hydroxyl and nitro groups provide handles for further chemical modification. ibmmpeptide.comresearchgate.net |

Q & A

Q. What are the optimized synthetic routes for 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React 4-nitrobenzyl bromide with 1H-pyrazol-4-ol under basic conditions (e.g., K₂CO₃ in DMF) to facilitate alkylation at the pyrazole’s 1-position.

- Step 2: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3).

Critical Parameters: - Temperature: Elevated temperatures (~80°C) improve reaction rates but may increase side products.

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrazol-4-ol.

- Base: Weak bases (e.g., NaHCO₃) reduce side reactions compared to strong bases .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol?

Methodological Answer:

- ¹H NMR:

- Pyrazole protons appear as singlets (δ 7.8–8.2 ppm).

- Nitrobenzyl aromatic protons show splitting (δ 7.5–8.5 ppm due to para-nitro group deshielding).

- Hydroxyl proton (pyrazol-4-OH) may appear broad at δ 9–11 ppm, depending on solvent .

- IR:

- Strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).

- O-H stretch (~3200–3400 cm⁻¹) confirms hydroxyl group presence .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

- Antimicrobial Screening: Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations 10–100 µg/mL.

- Anticancer Potential: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Anti-inflammatory Testing: COX-2 inhibition assay using ELISA kits.

Note: Include positive controls (e.g., doxorubicin for anticancer, aspirin for anti-inflammatory) .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data discrepancies for 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol?

Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation).

- Refinement with SHELXL:

Q. How do electronic effects of the nitro group influence spectroscopic and reactivity profiles?

Methodological Answer:

- NMR Shifts: The nitro group’s electron-withdrawing nature deshields adjacent protons, shifting aromatic signals downfield (δ 8.0–8.5 ppm).

- Reactivity: Enhances electrophilic substitution at the benzyl ring but reduces nucleophilic attack on the pyrazole .

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Check: Standardize assay conditions (e.g., cell line passage number, solvent controls).

- Structure-Activity Relationship (SAR): Compare with analogs (e.g., 1-(4-Chlorobenzyl)-1H-pyrazol-4-ol) to isolate nitro group effects.

- Dose-Response Curves: Use nonlinear regression to validate IC₅₀ values across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.